(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone
Description
The compound of interest, (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone, is a benzophenone derivative that is part of a broader class of organic compounds known for their potential bioactive properties. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl and phenyl methanone groups have been synthesized and characterized, indicating a research interest in this class of compounds for their structural and potential biological properties .
Synthesis Analysis
The synthesis of related chlorophenyl methanone derivatives involves various spectroscopic techniques to confirm the structures of the synthesized compounds. For instance, the synthesis of (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone was confirmed using X-ray diffraction studies, which showed that the compound crystallizes in the orthorhombic crystal system . Similarly, [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone was synthesized and characterized by X-ray diffraction, indicating a monoclinic space group . These studies suggest that careful control of reaction conditions and subsequent characterization is crucial in the synthesis of such compounds.
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in determining the molecular structure of chlorophenyl methanone derivatives. The crystal structure of (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone exhibits an intramolecular hydrogen bond forming an S(6) ring, with no significant directional interactions beyond van der Waals packing contacts . In contrast, the structure of [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone shows intermolecular hydrogen bonds of the type C–H···O, which may influence the stability and reactivity of the compound .
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone. However, the synthesis of related compounds involves reactions that could be applicable to the compound of interest. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involved the use of a Grignard reagent, which is a common method for forming carbon-carbon bonds in organic synthesis . This suggests that Grignard reactions or similar methodologies could potentially be used in the synthesis of (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone.
Physical and Chemical Properties Analysis
The physical properties such as crystal system, space group, and unit cell parameters of related compounds have been determined through X-ray diffraction studies . These properties are essential for understanding the material's characteristics and potential applications. The chemical properties, such as the presence of intramolecular hydrogen bonds and discrepancies in bond lengths between ketone and ester groups, have been observed in these compounds . These properties can influence the compound's reactivity, stability, and interactions with biological targets.
properties
IUPAC Name |
(4-chlorophenyl)-(3-phenyloxiran-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-12-8-6-10(7-9-12)13(17)15-14(18-15)11-4-2-1-3-5-11/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBQFPCVLLFPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282591 | |
Record name | (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone | |
CAS RN |
40327-53-5 | |
Record name | NSC26688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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